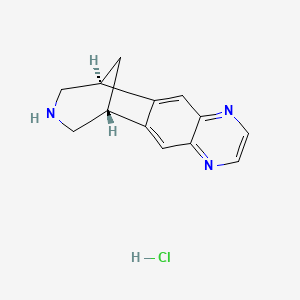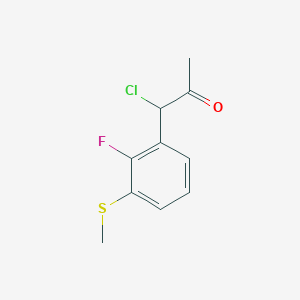
H-L-Lys(2-N3-Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Lys(2-N3-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azide group (N3) and a protecting group (Z) on the lysine side chain. Such modifications are often used in peptide synthesis and bioconjugation techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-L-Lys(2-N3-Z)-OH typically involves the protection of the lysine amino group, followed by the introduction of the azide group. Common protecting groups for the amino group include carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc). The azide group can be introduced via nucleophilic substitution reactions using sodium azide.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Copper(I) catalysts for click chemistry reactions.
Major Products:
Oxidation: Nitrenes and subsequent products.
Reduction: Primary amines.
Substitution: Triazole derivatives.
科学的研究の応用
Chemistry: H-L-Lys(2-N3-Z)-OH is used in peptide synthesis as a building block for creating modified peptides with azide functionalities, which can be further functionalized using click chemistry.
Biology: In biological research, this compound can be used to study protein-protein interactions, enzyme mechanisms, and cellular processes by incorporating it into peptides or proteins.
Industry: Used in the development of novel materials and bioconjugates for various industrial applications.
作用機序
The mechanism of action of H-L-Lys(2-N3-Z)-OH depends on its application. In click chemistry, the azide group reacts with alkynes to form stable triazole linkages. In biological systems, the compound can be incorporated into peptides or proteins, where it may influence the structure and function of the biomolecule.
類似化合物との比較
H-L-Lys(2-N3-Boc)-OH: Similar structure but with a different protecting group (Boc).
H-L-Lys(2-N3-Cbz)-OH: Similar structure but with a different protecting group (Cbz).
Uniqueness: The specific protecting group (Z) and the presence of the azide group make H-L-Lys(2-N3-Z)-OH unique in its reactivity and applications, particularly in click chemistry and peptide synthesis.
特性
分子式 |
C14H19N5O4 |
|---|---|
分子量 |
321.33 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C14H19N5O4/c15-11(13(20)21)6-3-4-8-17-14(22)23-9-10-5-1-2-7-12(10)18-19-16/h1-2,5,7,11H,3-4,6,8-9,15H2,(H,17,22)(H,20,21)/t11-/m0/s1 |
InChIキー |
PGNICAOCNIVZRV-NSHDSACASA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-] |
正規SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


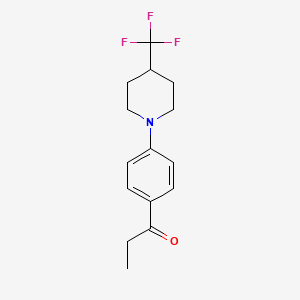
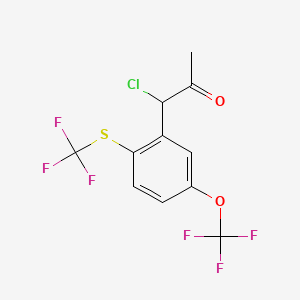


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
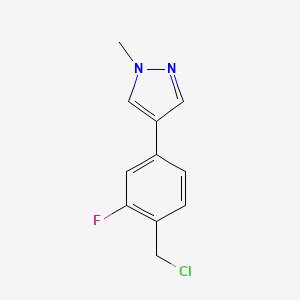

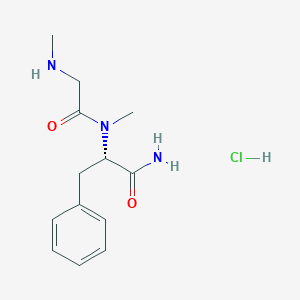
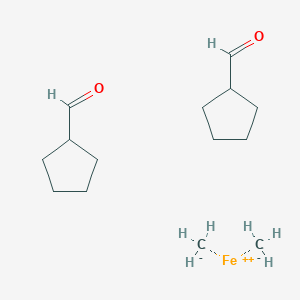
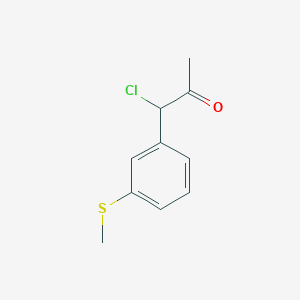
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
